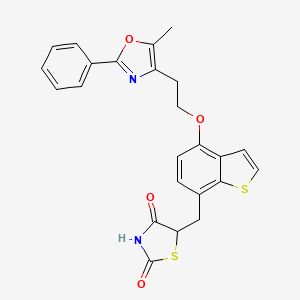

Edaglitazone

Cat. No. B1671095

M. Wt: 464.6 g/mol

InChI Key: HAAXAFNSRADSMK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06753432B2

Procedure details

A 1500-ml 4-necked flask was equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet. To a solution of 11.71 g of 2,4-thiazolidinedione (0.100 mol) in 600 ml of tetrahydrofurane 100 ml of lithium diisopropylamide 2.0 M in THF/heptane/ethylbenzene (0.200 mol) were added dropwise within 30 min at a temperature between −2° and 0° C. The light brown suspension was stirred at −2° C. for 10 min and then a solution of 17.14 g of 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole in 250 ml of tetrahydrofuran was added dropwise at −20° C. within 1 h 15 min. After stirring for 30 min, 160 ml of deionized water were added to the yellow suspension within 12 min at −20°-−4° C. The resulting yellow emulsion was stirred for 70 min at 2° C., transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water. The largest part of organic solvents was removed (45° C., 250 mbar) and the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether. The resulting yellow thick suspension was stirred in an ice bath for 1 h, then 22 ml of hydrochloric acid 25% (170 mmol) were added dropwise and the resulting beige suspension was stirred for 15 min in an ice bath and filtered with suction. The filter cake was washed three times with 10 ml, a total of 30 ml of cold (2° C.) deionized water, three times with 10 ml, a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h), affording 15.97 g (85.9%) of 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione as off-white crystals with a m.p. of 195.5-197° C.

Name

THF heptane ethylbenzene

Quantity

0.2 mol

Type

reactant

Reaction Step One

Name

4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole

Quantity

17.14 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].C([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.Br[CH2:37][C:38]1[C:43]2[S:44][CH:45]=[CH:46][C:42]=2[C:41]([O:47][CH2:48][CH2:49][C:50]2[N:51]=[C:52]([C:56]3[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=3)[O:53][C:54]=2[CH3:55])=[CH:40][CH:39]=1.Cl>O1CCCC1.O>[CH3:55][C:54]1[O:53][C:52]([C:56]2[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=2)=[N:51][C:50]=1[CH2:49][CH2:48][O:47][C:41]1[C:42]2[CH:46]=[CH:45][S:44][C:43]=2[C:38]([CH2:37][CH:5]2[S:1][C:2](=[O:7])[NH:3][C:4]2=[O:6])=[CH:39][CH:40]=1 |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.71 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C(NC(C1)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

THF heptane ethylbenzene

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole

|

|

Quantity

|

17.14 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=CC=C(C2=C1SC=C2)OCCC=2N=C(OC2C)C2=CC=CC=C2

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

22 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-2 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The light brown suspension was stirred at −2° C. for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1500-ml 4-necked flask was equipped with a mechanical stirrer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 30 min

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting yellow emulsion was stirred for 70 min at 2° C.

|

|

Duration

|

70 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The largest part of organic solvents was removed (45° C., 250 mbar)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting yellow thick suspension was stirred in an ice bath for 1 h

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting beige suspension was stirred for 15 min in an ice bath

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed three times with 10 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total of 30 ml of cold (2° C.)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h)

|

|

Duration

|

17 h

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)CC2C(NC(S2)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.97 g | |

| YIELD: PERCENTYIELD | 85.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |